7-Methoxy-3,7-dimethyloctan-2-ol
Overview
Description
7-Methoxy-3,7-dimethyloctan-2-ol is a clear, almost colorless liquid with a sandalwood odor, which has a floral, woody note.
Biochemical Analysis
Biochemical Properties
7-Methoxy-3,7-dimethyloctan-2-ol plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It is known to act as an antioxidant, anti-aging agent, and matrix metalloproteinase inhibitor . The compound interacts with enzymes such as Raney nickel and triethylamine during its synthesis . These interactions are crucial for its stability and effectiveness in biochemical applications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by acting as an antioxidant and anti-aging agent . The compound impacts cell signaling pathways, gene expression, and cellular metabolism by inhibiting matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins . This inhibition helps in maintaining cellular integrity and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits matrix metalloproteinases, thereby preventing the degradation of extracellular matrix proteins . This inhibition is crucial for maintaining the structural integrity of tissues and preventing aging-related cellular damage. The compound also interacts with enzymes such as Raney nickel and triethylamine during its synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under standard laboratory conditions, but its stability and effectiveness can be influenced by factors such as temperature and pH. Long-term studies have shown that the compound maintains its antioxidant and anti-aging properties over extended periods . Degradation can occur under extreme conditions, affecting its efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as antioxidant and anti-aging properties . At high doses, it can cause toxic or adverse effects, including skin irritation and respiratory issues . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as Raney nickel and triethylamine during its synthesis . The compound’s metabolism involves its conversion into various intermediates, which are further processed by cellular enzymes. These metabolic pathways are crucial for the compound’s stability and effectiveness in biochemical applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its chemical properties, such as solubility and molecular weight . These interactions are essential for the compound’s efficacy in biochemical applications.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity. The compound’s targeting signals and post-translational modifications direct it to specific organelles, such as the endoplasmic reticulum and mitochondria . This subcellular localization is crucial for its function as an antioxidant and anti-aging agent.
Preparation Methods
7-Methoxy-3,7-dimethyloctan-2-ol is synthesized through a multi-step process:
Hydrochlorination of Dihydromyrcene: This step involves the addition of hydrochloric acid to dihydromyrcene to form 2-chloro-2,6-dimethyl-7-octene.
Methoxylation: The resulting 2-chloro-2,6-dimethyl-7-octene undergoes methoxylation to form an epoxide.
Epoxidation: The epoxide is then hydrogenated in the presence of Raney nickel and triethylamine to yield this compound
Chemical Reactions Analysis
7-Methoxy-3,7-dimethyloctan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Hydrogenation: The epoxide intermediate can be hydrogenated to form the final alcohol product
Common reagents and conditions used in these reactions include hydrochloric acid, methanol, Raney nickel, and triethylamine. Major products formed from these reactions include various alcohols, ketones, and aldehydes .
Scientific Research Applications
7-Methoxy-3,7-dimethyloctan-2-ol has several applications in scientific research and industry:
Perfumery: It is used as a top note in high-quality sandalwood compositions for cosmetics, toiletries, and soaps.
Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic compounds.
Biological Studies: Its unique structure makes it a subject of study in understanding the interactions of methoxy and hydroxyl groups in biological systems
Mechanism of Action
The mechanism of action of 7-Methoxy-3,7-dimethyloctan-2-ol involves its interaction with olfactory receptors due to its distinct sandalwood odor. The methoxy and hydroxyl groups play a crucial role in binding to these receptors, eliciting a sensory response. The molecular targets include specific olfactory receptors in the nasal epithelium, which are part of the olfactory signaling pathway .
Comparison with Similar Compounds
7-Methoxy-3,7-dimethyloctan-2-ol can be compared with other similar compounds such as:
3,7-Dimethyl-7-methoxy-2-octanol: Similar in structure but differs in the position of the hydroxyl group.
2-Octanol, 7-methoxy-3,7-dimethyl-: Another isomer with slight variations in the molecular structure.
Methoxyelgenol: Known for its similar odor profile and used in perfumery .
The uniqueness of this compound lies in its specific combination of methoxy and hydroxyl groups, which contribute to its distinct odor and chemical properties.
Properties
IUPAC Name |
7-methoxy-3,7-dimethyloctan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2/c1-9(10(2)12)7-6-8-11(3,4)13-5/h9-10,12H,6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVRYPHKSDHLTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)OC)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052090 | |
Record name | 7-Methoxy-3,7-dimethyloctan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5052090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41890-92-0 | |
Record name | 3,7-Dimethyl-7-methoxy-2-octanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41890-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methoxytrimethylheptanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041890920 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Octanol, 7-methoxy-3,7-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 7-Methoxy-3,7-dimethyloctan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5052090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methoxy-3,7-dimethyloctan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.504 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHOXYTRIMETHYLHEPTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5M2LIP7IL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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